Tetraethylammonium benzoate

Catalog No.
S1515096
CAS No.
16909-22-1
M.F
C15H25NO2
M. Wt
251.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium benzoate

CAS Number

16909-22-1

Product Name

Tetraethylammonium benzoate

IUPAC Name

tetraethylazanium;benzoate

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

InChI

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

CIFIGXMZHITUAZ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Catalysis:

  • TEAB functions as a catalyst in various organic synthesis reactions. Its lipophilic (fat-loving) nature and bulky structure allow it to participate in reactions by stabilizing transition states and facilitating the formation of desired products. Source: Journal of Organic Chemistry:

Electrochemistry:

  • TEAB serves as a supporting electrolyte in electrochemical experiments like voltammetry and amperometry. Its large, non-coordinating anion (benzoate) minimizes undesired interactions with the electrode surface, enabling researchers to accurately study the electrochemical behavior of target molecules. Source: Analytical Chemistry

Material Science:

  • TEAB plays a role in the synthesis and characterization of various materials, including polymers, ionic liquids, and semiconductors. Its ability to modify ionic conductivity and self-assembly behavior makes it valuable for tailoring the properties of these materials for specific applications. Source: Chemistry of Materials

Pharmaceutical Research:

  • TEAB finds limited applications in pharmaceutical research, primarily due to its potential toxicity. However, it can be used in certain studies to investigate drug-membrane interactions or as a component of specialized formulations. It's crucial to note that TEAB is not a medically approved drug and should not be used for therapeutic purposes.

Tetraethylammonium benzoate is a quaternary ammonium salt with the chemical formula C₁₅H₂₅NO₂. It consists of a tetraethylammonium cation and a benzoate anion. This compound is notable for its role as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases in organic reactions. Its structure allows it to interact effectively with both organic and aqueous phases, making it valuable in various synthetic applications .

, particularly in organic synthesis. It serves as a catalyst in reactions such as:

  • Cyanosilylation of Carbonyl Compounds: It can catalyze the rapid conversion of carbonyl compounds into cyanohydrins using silylating agents under mild conditions .
  • Synthesis of Hantzsch Dihydropyridines: This compound has been utilized in the synthesis of biologically active Hantzsch 1,4-dihydropyridine derivatives, showcasing its versatility as a bifunctional catalyst .
  • Ball Milling Techniques: Tetraethylammonium benzoate has been employed in organocatalytic syntheses, including the clean synthesis of densely functionalized 4H-pyrans .

The synthesis of tetraethylammonium benzoate can be achieved through several methods:

  • Direct Neutralization: Tetraethylammonium hydroxide can be neutralized with benzoic acid to form tetraethylammonium benzoate and water.
  • Phase-Transfer Catalysis: The compound can be synthesized during phase-transfer catalytic reactions where it acts as a catalyst.
  • Reflux Methods: Heating tetraethylammonium salts with benzoic acid under reflux conditions can also yield this compound.

These methods highlight its utility in both laboratory and industrial settings .

Tetraethylammonium benzoate finds applications in various fields:

  • Organic Synthesis: As a phase-transfer catalyst, it enhances reaction efficiency by facilitating the interaction between organic and aqueous phases.
  • Pharmaceutical Research: Its potential in drug development is being explored due to its ability to modulate ion channels.
  • Catalysis: It is used in catalyzing reactions that require bifunctional properties, making it essential for producing complex organic molecules.

Interaction studies involving tetraethylammonium benzoate focus on its catalytic properties and effects on reaction mechanisms. Research indicates that it can effectively activate substrates through Lewis acid-base interactions due to its unique structural features . Additionally, studies on its interactions with biological systems suggest potential roles in modulating ion channel activity, although specific data on tetraethylammonium benzoate itself remains limited compared to its parent compound.

Tetraethylammonium benzoate shares similarities with several other quaternary ammonium salts and phase-transfer catalysts. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tetraethylammonium chlorideQuaternary AmmoniumCommonly used to block potassium channels
Tetraethylammonium bromideQuaternary AmmoniumSimilar uses as a pharmacological agent
Benzyltriethylammonium chlorideQuaternary AmmoniumOften used as a phase-transfer catalyst
Tetra-n-butylammonium bromideQuaternary AmmoniumKnown for its effectiveness in organic synthesis

Uniqueness

Tetraethylammonium benzoate stands out due to its dual functionality as both a phase-transfer catalyst and a potential modulator of biological activity. Its ability to facilitate reactions across immiscible phases while also interacting with biological systems makes it unique among quaternary ammonium compounds .

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16909-22-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, benzoate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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